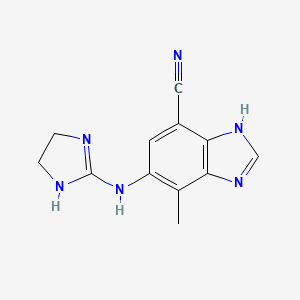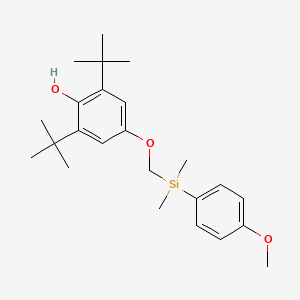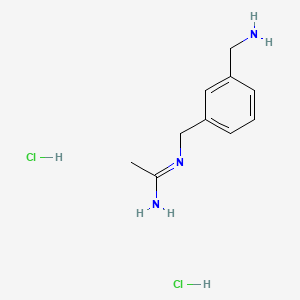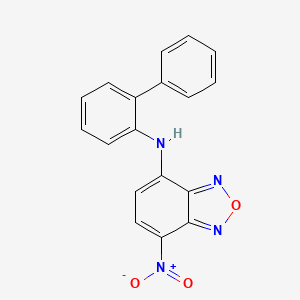
10074-G5
Vue d'ensemble
Description
10074-G5, également connu sous le nom de Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amine, est un inhibiteur de petite molécule qui cible l'interaction c-Myc/Max. L'oncoprotéine c-Myc et son partenaire Max sont des monomères intrinsèquement désordonnés qui subissent un repliement et une liaison couplés lors de l'hétérodimérisation. This compound inhibe spécifiquement cette interaction en se liant à c-Myc, empêchant ainsi la liaison spécifique à l'ADN de c-Myc et la régulation des gènes cibles .
Applications De Recherche Scientifique
10074-G5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool compound to study the c-Myc/Max interaction. It helps researchers understand the molecular mechanisms underlying this interaction and develop new inhibitors targeting c-Myc.
Biology
In biology, this compound is used to investigate the role of c-Myc in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancers that involve the overexpression of c-Myc. Its ability to inhibit c-Myc/Max interaction makes it a promising candidate for targeted cancer therapy .
Industry
In the industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for pharmaceutical research and development .
Mécanisme D'action
Target of Action
The primary target of 10074-G5 is the c-Myc protein , a transcription factor involved in cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . Overexpression of c-Myc has been identified in numerous cancers, including prostate, pancreatic, lung, breast, and colon cancers, B-cell lymphoma, and leukemias .
Mode of Action
This compound acts as a c-Myc/Max interaction inhibitor . The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization . This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target genes regulation . It binds to the bHLH-ZIP domain of c-Myc, distorting it and preventing the formation of the c-Myc/Max heterodimer .
Biochemical Pathways
The inhibition of c-Myc/Max dimerization by this compound affects multiple cellular activities regulated by the c-Myc oncogene. This includes cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . The compound’s action can lead to the disruption of these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. The plasma half-life of this compound in mice treated with 20 mg/kg intravenously was found to be 37 minutes . The peak plasma concentration was 58 μM, which was 10-fold higher than the peak tumor concentration . These findings suggest that the compound’s bioavailability may be influenced by its rapid metabolism and clearance from the body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 10074-G5 implique la réaction de la biphényl-2-amine avec le chlorure de 7-nitrobenzo[1,2,5]oxadiazol-4-yle dans des conditions spécifiques. La réaction a généralement lieu dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à température ambiante. Le produit est ensuite purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés. Le composé est produit en vrac et stocké à température ambiante. La solubilité de this compound dans le DMSO est supérieure à 10 mg/mL, ce qui le rend adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
10074-G5 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe nitro et le groupe amine. Ces réactions peuvent être catalysées par divers réactifs dans des conditions contrôlées.
Réactifs et conditions courants
Oxydation : this compound peut subir des réactions d'oxydation en présence d'agents oxydants forts.
Réduction : Le groupe nitro dans this compound peut être réduit en groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile avec des électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitro conduit à la formation d'un dérivé amine .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie
En chimie, this compound est utilisé comme composé d'outil pour étudier l'interaction c-Myc/Max. Il aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents à cette interaction et à développer de nouveaux inhibiteurs ciblant c-Myc.
Biologie
En biologie, this compound est utilisé pour étudier le rôle de c-Myc dans divers processus cellulaires. Il a été démontré qu'il inhibait la croissance cellulaire et induisait l'apoptose dans les cellules cancéreuses, ce qui en fait un composé précieux pour la recherche sur le cancer .
Médecine
En médecine, this compound est étudié comme agent thérapeutique potentiel pour les cancers qui impliquent la surexpression de c-Myc. Sa capacité à inhiber l'interaction c-Myc/Max en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .
Industrie
Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques. Ses propriétés uniques en font un composé précieux pour la recherche et le développement pharmaceutiques .
Mécanisme d'action
This compound exerce ses effets en se liant à l'oncoprotéine c-Myc, empêchant son interaction avec Max. Cette inhibition perturbe l'hétérodimérisation c-Myc/Max, qui est essentielle à l'activité transcriptionnelle de c-Myc. En bloquant cette interaction, this compound empêche c-Myc de se lier à l'ADN et de réguler les gènes cibles impliqués dans la croissance et la prolifération cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de this compound
This compound est unique dans sa capacité à se lier à une région spécifique de c-Myc, ce qui le rend légèrement plus puissant que 10058-F4. Ce site de liaison unique permet à this compound de sonder différentes interactions et fournit un outil précieux pour étudier les voies liées à c-Myc .
Propriétés
IUPAC Name |
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPYSQOCBYMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385481 | |
| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413611-93-5 | |
| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 413611-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



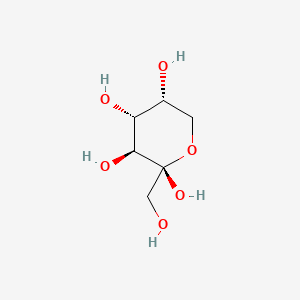

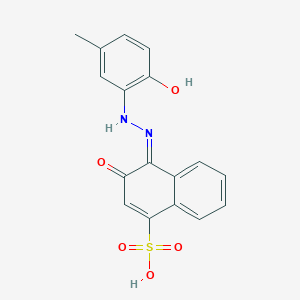
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)


